
3-(2-氨基苯基)喹喔啉-2(1H)-酮
描述
3-(2-aminophenyl)quinoxalin-2(1H)-one is a chemical compound with the CAS Number: 91658-79-6. It has a molecular weight of 237.26 and its molecular formula is C14H11N3O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11N3O/c15-10-6-2-1-5-9(10)13-14(18)17-12-8-4-3-7-11(12)16-13/h1-8H,15H2,(H,17,18) .科学研究应用
Medicinal Chemistry
The compound has been utilized in the synthesis of novel perfluoroalkylated benzoazepinoquinoxaline derivatives. These derivatives are produced through intermolecular Michael addition and intramolecular cyclization, which could open new pathways for drug development .
Materials Science
In materials science, this quinoxaline derivative serves as a precursor for the synthesis of various novel enaminonitrile derivatives. These derivatives are then used to prepare new heterocyclic compounds with potential applications in material design .
Environmental Science
The environmental applications of this compound are linked to its role in the synthesis of heterocyclic compounds that may have bioactivity. This could be relevant in the development of environmentally friendly pesticides or herbicides .
Analytical Chemistry
Quinoxaline derivatives, like the one , are known for their extensive applications in analytical chemistry. They are particularly useful in separation techniques and have been used in the synthesis of new pyran derivatives based on 8-hydroxyquinoline, which have shown antimicrobial activity .
Pharmacology
The compound is instrumental in pharmacological research for synthesizing derivatives that might lead to novel drug development. The synthesized derivatives have shown promise in preliminary screenings for antibacterial activities .
Biochemistry
In biochemistry, “3-(2-aminophenyl)quinoxalin-2(1H)-one” is used to create compounds that are tested for their antitumor activities. Some derivatives have shown significant activity against various cell lines, indicating potential use in cancer treatment .
安全和危害
属性
IUPAC Name |
3-(2-aminophenyl)-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-10-6-2-1-5-9(10)13-14(18)17-12-8-4-3-7-11(12)16-13/h1-8H,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPFVKXVLLERHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919607 | |
| Record name | 3-(2-Aminophenyl)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-aminophenyl)quinoxalin-2(1H)-one | |
CAS RN |
91658-79-6 | |
| Record name | NSC97031 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Aminophenyl)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reaction between 3-(2-aminophenyl)quinoxalin-2(1H)-ones and methyl perfluoroalk-2-ynoates?
A1: The reaction between 3-(2-aminophenyl)quinoxalin-2(1H)-ones and methyl perfluoroalk-2-ynoates provides a novel and efficient pathway for synthesizing perfluoroalkylated benzoazepinoquinoxaline derivatives []. This reaction proceeds through a consecutive intermolecular Michael addition followed by intramolecular cyclization, leading to good yields of the desired product. This method is particularly interesting because it introduces perfluoroalkyl groups, known for their unique properties, into the benzoazepine framework, potentially leading to compounds with novel biological activities.
Q2: Why is the synthesis of novel benzoazepinoquinoxaline derivatives important for drug development?
A2: While the provided research [] focuses on the synthesis method itself, it highlights the potential of these compounds for drug development. Benzoapzepines and quinoxalines are both recognized as privileged structures in medicinal chemistry, displaying a wide range of biological activities. Combining these two pharmacophores within a single molecule, especially with the introduction of perfluoroalkyl groups, opens up possibilities for discovering new drugs with improved potency, selectivity, and pharmacokinetic properties. This approach could be particularly valuable in targeting diseases where existing treatments are ineffective or have significant side effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



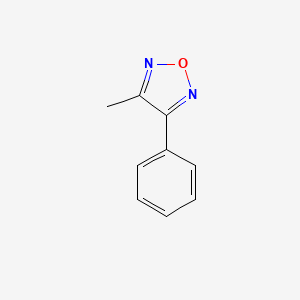


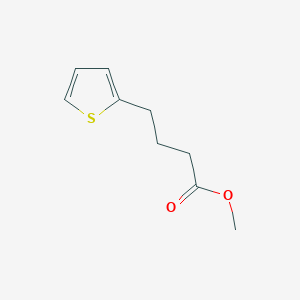
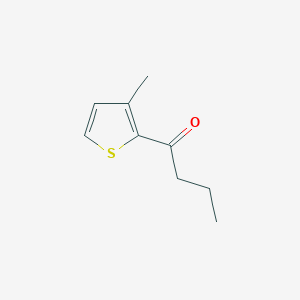
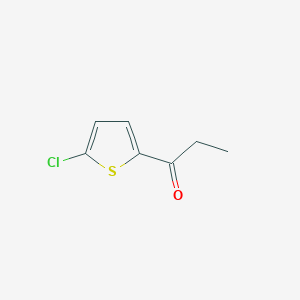

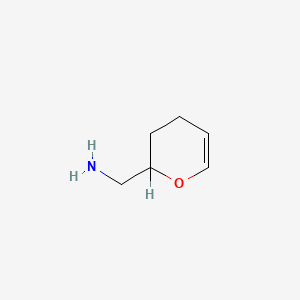

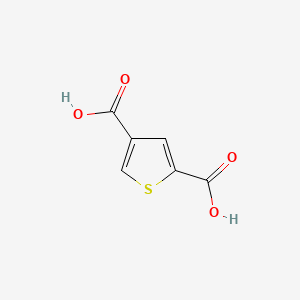



![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)